Cas no 2719-32-6 (p-Cyanophenyl Isothiocyanate)

p-Cyanophenyl Isothiocyanate is a versatile organic compound featuring both an isothiocyanate (–N=C=S) functional group and a cyano (–C≡N) substituent on a phenyl ring. This bifunctional reactivity makes it valuable in organic synthesis, particularly in the preparation of heterocycles, thioureas, and other derivatives. The electron-withdrawing cyano group enhances its electrophilic character, facilitating nucleophilic addition reactions. It is commonly employed as a coupling reagent in peptide and protein modification, as well as in the synthesis of pharmaceuticals and agrochemicals. The compound’s stability and high purity make it suitable for precise applications in research and industrial processes. Proper handling is required due to its potential lachrymatory and irritant properties.
p-Cyanophenyl Isothiocyanate structure
p-Cyanophenyl Isothiocyanate structure
Product Name:p-Cyanophenyl Isothiocyanate
CAS No:2719-32-6
MF:C8H4N2S
MW:160.195759773254
MDL:MFCD00041085
CID:84455
PubChem ID:24871962
Update Time:2025-11-02

p-Cyanophenyl Isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 4-isothiocyanatobenzonitrile
    • 4-Cyanophenyl Isothiocyanate
    • p-Cyanophenyl Isothiocyanate
    • 4-isothiocyanatobenzenecarbonitrile
    • 4-Isothiocyanatobenzenenitrile
    • 4-isothiocyanato-benzonitrile
    • Benzonitrile,4-isothiocyanato
    • EINECS 220-323-2
    • p-Cyanophenyl isothiocyanante
    • Isothiocyanic Acid 4-Cyanophenyl Ester
    • BCP20904
    • AKOS000212142
    • CS-W000364
    • NS00028270
    • A818950
    • 4-Cyanophenyl isothiocyanate, 98%
    • 3-14-00-01135 (Beilstein Handbook Reference)
    • BP-12808
    • 2719-32-6
    • 4-cyanophenylisothiocyanate
    • 4cyanophenyl isothiocyanate
    • GEO-03414
    • ISOTHIOCYANIC ACID, p-CYANOPHENYL ESTER
    • SY062095
    • MFCD00041085
    • J-515609
    • FT-0618852
    • DTXSID3062609
    • K6GTB9PD9U
    • Benzonitrile, 4-isothiocyanato-
    • SCHEMBL786739
    • 4-Isothiocyanatobenzonitrile #
    • C3169
    • EN300-60955
    • BRN 2802621
    • J-016688
    • CK2523
    • InChI=1/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4
    • Benzenenitrile, 4-isothiocyanato-
    • PS-13787
    • DTXCID7037634
    • MDL: MFCD00041085
    • Inchi: 1S/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H
    • InChI Key: DZFKAXLNKZXNHD-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC(C#N)=CC=1
    • BRN: 2802621

Computed Properties

  • Exact Mass: 160.01000
  • Monoisotopic Mass: 160.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.2A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2628 (rough estimate)
  • Melting Point: 119.0 to 123.0 deg-C
  • Boiling Point: 314.7°Cat760mmHg
  • Flash Point: 144.1°C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 68.24000
  • LogP: 2.29258
  • Solubility: Not available
  • Sensitiveness: Lachrymatory

p-Cyanophenyl Isothiocyanate Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26; S27; S36/37/39; S45
  • RTECS:NX8479500
  • Hazardous Material Identification: C
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:0-10°C

p-Cyanophenyl Isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on p-Cyanophenyl Isothiocyanate

Comprehensive Guide to p-Cyanophenyl Isothiocyanate (CAS No. 2719-32-6): Properties, Applications, and Market Insights

p-Cyanophenyl Isothiocyanate (CAS No. 2719-32-6) is a versatile organic compound widely used in pharmaceuticals, agrochemicals, and material science. Its unique chemical structure, featuring a cyanophenyl group and an isothiocyanate functional group, makes it a valuable intermediate in synthetic chemistry. Researchers and industries favor this compound for its reactivity and adaptability in various chemical reactions, including nucleophilic additions and cyclizations.

The growing demand for p-Cyanophenyl Isothiocyanate is driven by its applications in developing pharmaceutical intermediates and crop protection agents. With the rise of green chemistry and sustainable practices, this compound is gaining attention for its role in eco-friendly synthesis processes. Its compatibility with bioconjugation techniques also makes it a preferred choice in biomedical research and drug discovery.

One of the most searched questions about p-Cyanophenyl Isothiocyanate is its safety profile and handling precautions. While it is not classified as a hazardous substance, proper storage in a cool, dry place away from moisture is essential to maintain its stability. Another trending topic is its use in click chemistry, a rapidly growing field in biomolecular engineering and nanotechnology.

The market for p-Cyanophenyl Isothiocyanate is expanding, particularly in regions like North America, Europe, and Asia-Pacific, where pharmaceutical and agrochemical industries are thriving. Recent studies highlight its potential in developing anticancer agents and antimicrobial compounds, aligning with the global focus on healthcare innovation. Suppliers and manufacturers are increasingly optimizing production processes to meet the rising demand while ensuring cost-efficiency.

For researchers exploring p-Cyanophenyl Isothiocyanate uses, its role in peptide synthesis and polymer chemistry is noteworthy. The compound’s ability to form stable bonds with amines and thiols makes it ideal for creating functionalized materials and bioactive molecules. Additionally, its applications in fluorescence labeling and proteomics are gaining traction in diagnostic technologies.

In summary, p-Cyanophenyl Isothiocyanate (CAS No. 2719-32-6) is a critical building block in modern chemistry, with broad applications across multiple industries. Its relevance in drug development, agricultural science, and advanced materials underscores its importance in both academic and industrial research. As innovations in synthetic methodologies continue to evolve, this compound is poised to play an even more significant role in shaping the future of chemical sciences.

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